molecular formula C10H21N3O B8373533 1-Isopropyl-4-(methylamino)piperidine-4-carboxamide

1-Isopropyl-4-(methylamino)piperidine-4-carboxamide

Cat. No. B8373533
M. Wt: 199.29 g/mol
InChI Key: SGDQSDICGQJAEN-UHFFFAOYSA-N
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Patent
US07632840B2

Procedure details

4-(methylamino)piperidine-4-carboxamide (250 mg, 1.59 mmol), potassium carbonate (264 mg, 1.91 mmol) and 2-bromopropane (0.179 ml, 1.91 mmol) in acetonitrile (10 ml) were heated at reflux for 1.5 hours. The mixture was cooled, filtered and concentrated under reduced pressure. The residues were purified by column chromatography on silica eluting with ammonia in methanol/dichloromethane (90/10) to give 1-isopropyl-4-(methylamino)piperidine-4-carboxamide (153 mg, 48%) as a white solid. 1H NMR Spectrum: (DMSO-d6) 0.92 (d, 6H); 1.45 (m, 2H); 1.77 (m, 2H); 1.86 (s, 1H); 2.06 (s, 3H); 2.38 (m, 4H); 2.59 (m, 1H); 6.82 (s, 1H); 7.15 (s, 1H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
0.179 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1([C:9]([NH2:11])=[O:10])[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.C(=O)([O-])[O-].[K+].[K+].Br[CH:19]([CH3:21])[CH3:20]>C(#N)C>[CH:19]([N:6]1[CH2:7][CH2:8][C:3]([NH:2][CH3:1])([C:9]([NH2:11])=[O:10])[CH2:4][CH2:5]1)([CH3:21])[CH3:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
CNC1(CCNCC1)C(=O)N
Name
Quantity
264 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.179 mL
Type
reactant
Smiles
BrC(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residues were purified by column chromatography on silica eluting with ammonia in methanol/dichloromethane (90/10)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N1CCC(CC1)(C(=O)N)NC
Measurements
Type Value Analysis
AMOUNT: MASS 153 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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